molecular formula C20H15ClN4OS2 B2413693 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901258-92-2

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2413693
CAS No.: 901258-92-2
M. Wt: 426.94
InChI Key: AUCFVMVRSOSTFD-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate and an appropriate aldehyde under reflux conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptothiazole, in the presence of a base like potassium carbonate to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acylated with chloroacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: These compounds share the imidazole ring and have similar biological activities.

    Thiazole Derivatives: Compounds with thiazole rings also exhibit antimicrobial and anticancer properties.

    Acetamide Derivatives: These compounds are known for their use in pharmaceuticals and agrochemicals.

Uniqueness

2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

The compound 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes:

  • An imidazole ring , which is known for its role in biological processes.
  • A thiazole ring , often associated with antimicrobial and anticancer properties.
  • Functional groups such as a chlorophenyl group and a phenyl group that may enhance biological activity through hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole and thiazole rings are crucial for binding affinity and selectivity.

  • Enzyme Inhibition : Compounds containing imidazole and thiazole moieties often act as enzyme inhibitors, potentially disrupting pathways involved in cancer proliferation or bacterial resistance.
  • Receptor Modulation : The presence of the chlorophenyl group may enhance interactions with specific receptors, modulating their activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities:

Antitumor Activity

Several studies have highlighted the compound's potential as an antitumor agent. For instance:

  • Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HEPG-2 (liver cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The thiazole component is associated with notable antimicrobial properties:

  • Research has demonstrated that related thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to established antibiotics like norfloxacin .

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on various cell lines revealed that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. For example, a derivative showed an IC50 value of 1.61 µg/mL against specific cancer cell lines, suggesting strong antitumor potential .
  • Antimicrobial Testing : In another study, derivatives were synthesized and tested against multiple bacterial strains, showing significant inhibition zones comparable to standard antibiotics. This underscores the compound's potential as an antimicrobial agent .

Data Summary Table

Biological ActivityTarget Cell Lines/BacteriaIC50/Activity LevelReference
AntitumorHCT-116< 10 µM
HEPG-2< 10 µM
MCF-7< 10 µM
AntimicrobialStaphylococcus aureusComparable to Norfloxacin
Escherichia coliComparable to Norfloxacin

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS2/c21-15-8-6-13(7-9-15)17-19(25-18(24-17)14-4-2-1-3-5-14)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCFVMVRSOSTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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